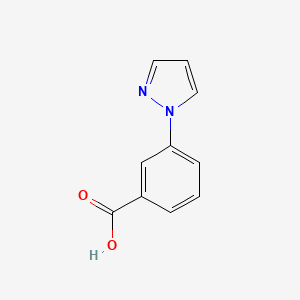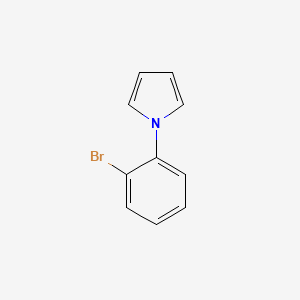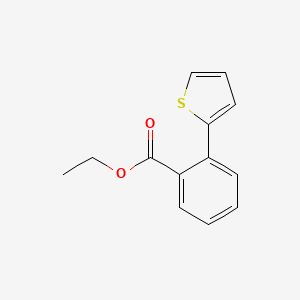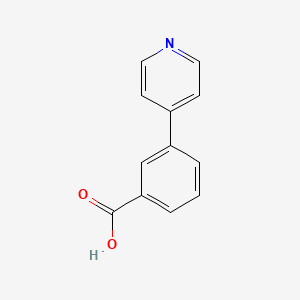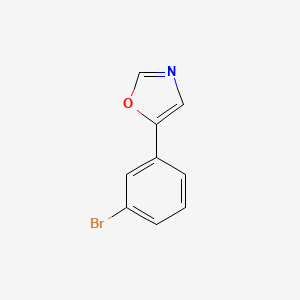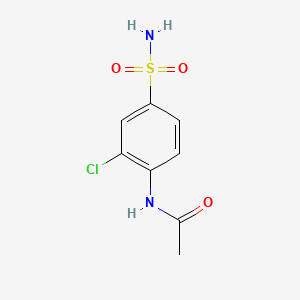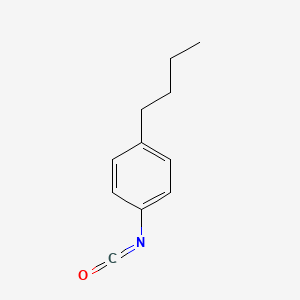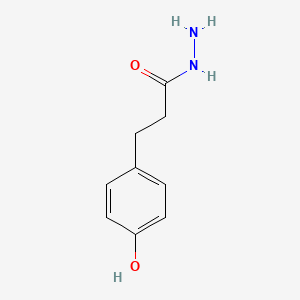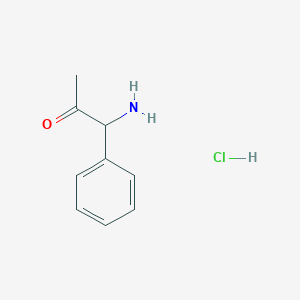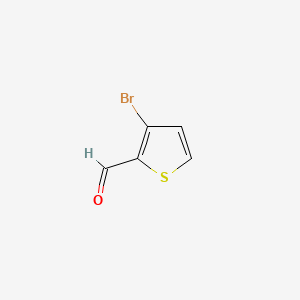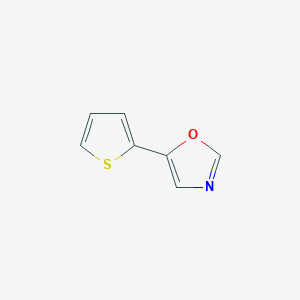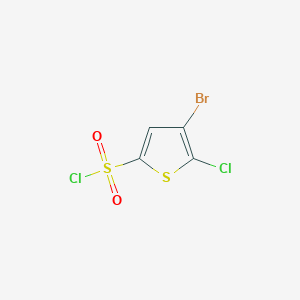![molecular formula C13H7BrCl3NO2 B1273822 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 453557-86-3](/img/structure/B1273822.png)
1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related pyrrole derivatives, as seen in the second paper, involves a one-pot multi-component coupling reaction, which suggests that a similar approach might be applicable for the synthesis of "1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone" . The use of natural hydroxyapatite as a catalyst in the synthesis indicates that environmentally benign methods can be employed for the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often investigated using spectroscopic techniques and computational methods, as described in the first and second papers . The geometrical parameters obtained from these studies are typically in agreement with X-ray diffraction (XRD) data, which could also be expected for the compound . The presence of substituents like bromobenzoyl and trichloroethanone groups would likely influence the electronic distribution and stability of the molecule.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the molecular electrostatic potential (MEP) and frontier molecular orbital analysis, such as the HOMO-LUMO gap, as discussed in the first and eighth papers . These studies suggest that the carbonyl group is often the most reactive site in such molecules, which could be a key site for further chemical reactions involving "1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be quite diverse. The first hyperpolarizability of these compounds indicates their potential role in nonlinear optics . The presence of halogen atoms, as seen in the compound of interest, could enhance such properties due to their polarizability. Additionally, the corrosion inhibition properties of pyrrole derivatives on steel surfaces, as mentioned in the second paper, suggest that "1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone" might also serve as a corrosion inhibitor .
Scientific Research Applications
Antifungal Activities
Research on pyrrole analogues of bifonazole, including derivatives similar to the specified compound, has shown significant antifungal activities. These compounds have been tested against pathogens such as Candida albicans, demonstrating potent antifungal properties (Massa et al., 1988).
Synthesis and Structural Characterization
Studies have focused on the synthesis of various derivatives of the compound, elucidating their structures through elemental analysis, spectral data, and chemical transformations (Abdelhamid et al., 2016). Another research highlighted the synthesis of phosphorus compounds containing trifluoromethyl or trichloromethyl groups using a one-pot condensation process, which involves the specified compound (Kalantari et al., 2006).
Corrosion Inhibition
A study explored the use of pyrrole derivatives as corrosion inhibitors, indicating the effectiveness of such compounds in protecting metallic surfaces. This research utilized spectroscopic techniques and electrochemical studies to confirm the inhibitory efficiency (Louroubi et al., 2019).
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocycles, such as pyrazolo[1,5-a]pyrimidines and triazines. These heterocycles have been synthesized through a series of reactions, demonstrating the compound's utility in creating novel organic structures (Zhang et al., 2019).
Pharmaceutical Applications
While research specifically on 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone in pharmaceutical applications is limited, its structural analogues and derivatives have been explored for potential antinociceptive and antibacterial activities. These studies suggest its potential in the development of new therapeutic agents (Bonacorso et al., 2016).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO2/c14-9-3-1-2-7(4-9)11(19)8-5-10(18-6-8)12(20)13(15,16)17/h1-6,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSONFOHTBOVIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182491 |
Source


|
| Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone | |
CAS RN |
453557-86-3 |
Source


|
| Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

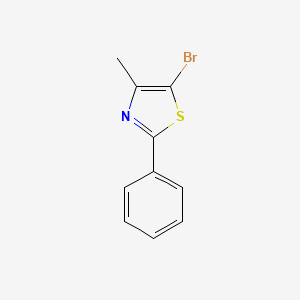
![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)
